molecular formula C8H18N2O3 B2922046 Ethyl 2,6-diamino-5-hydroxyhexanoate CAS No. 1396964-62-7

Ethyl 2,6-diamino-5-hydroxyhexanoate

Cat. No.: B2922046
CAS No.: 1396964-62-7
M. Wt: 190.243
InChI Key: ZOGVDEMOCCKEAJ-UHFFFAOYSA-N
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Description

Ethyl 2,6-diamino-5-hydroxyhexanoate is a chemical compound with the molecular formula C8H18N2O3. It is known for its unique structure, which includes both amino and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-diamino-5-hydroxyhexanoate typically involves the reaction of ethyl 2,6-diaminohexanoate with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-diamino-5-hydroxyhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6-diamino-5-hydroxyhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2,6-diamino-5-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Ethyl 2,6-diamino-5-hydroxyhexanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2,6-diamino-5-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-2-13-8(12)7(10)4-3-6(11)5-9/h6-7,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGVDEMOCCKEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(CN)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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